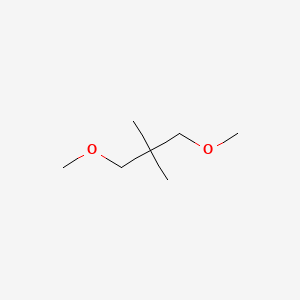

1,3-Dimethoxy-2,2-dimethylpropane

説明

特性

IUPAC Name |

1,3-dimethoxy-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNWHBOGFCHVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337376 | |

| Record name | 1,3-Dimethoxy-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20637-32-5 | |

| Record name | 1,3-Dimethoxy-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 1,3-dimethoxy-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for preparing 1,3-dimethoxy-2,2-dimethylpropane, a dialkylether derivative of neopentyl glycol. This document details established methodologies, providing a foundation for its synthesis in a laboratory setting.

Introduction

1,3-dimethoxy-2,2-dimethylpropane, also known as neopentyl glycol dimethyl ether, is a chemical intermediate of interest in various fields of chemical synthesis. Its neopentyl core provides steric hindrance and stability, making it a potentially valuable building block. The primary and most direct precursor for the synthesis of this diether is 2,2-dimethylpropane-1,3-diol, commonly referred to as neopentyl glycol. This guide will explore the prominent synthetic pathways for the methylation of neopentyl glycol.

Synthetic Pathways

The synthesis of 1,3-dimethoxy-2,2-dimethylpropane from neopentyl glycol can be achieved through several established etherification methods. The primary approaches involve the formation of a dialkoxide followed by methylation or direct acid-catalyzed etherification.

The most common and versatile method for the preparation of such ethers is the Williamson ether synthesis.[1][2][3] This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic methylating agent.[1][2] For the synthesis of 1,3-dimethoxy-2,2-dimethylpropane, this involves the double deprotonation of neopentyl glycol to form the corresponding dialkoxide, which is then reacted with a methyl halide.

Alternatively, direct acid-catalyzed etherification offers a more straightforward approach. In this method, neopentyl glycol is reacted with an excess of methanol in the presence of a strong acid catalyst. The reaction proceeds through the protonation of the hydroxyl groups, followed by nucleophilic attack by methanol.

A third approach involves the use of dimethyl sulfate as a potent methylating agent for the alkylation of neopentyl glycol.

Below is a diagram illustrating the general synthetic pathways from neopentyl glycol to 1,3-dimethoxy-2,2-dimethylpropane.

Data Presentation

While specific quantitative data for the synthesis of 1,3-dimethoxy-2,2-dimethylpropane is not extensively reported in readily available literature, the following table summarizes the general conditions and expected outcomes for the discussed synthetic methods based on analogous reactions.

| Method | Base | Methylating Agent | Solvent | Temperature | Yield |

| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Methyl Iodide (CH₃I) | Aprotic (e.g., THF, DMF) | Room Temp. to Reflux | Moderate to High |

| Acid-Catalyzed Etherification | N/A | Methanol (CH₃OH) | Methanol (excess) | Reflux | Variable |

| Methylation with Dimethyl Sulfate | Base (e.g., NaOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Aprotic or Biphasic | Room Temp. to Elevated | Moderate to High |

Experimental Protocols

The following are detailed, generalized experimental protocols for the key synthetic methods. Researchers should note that optimization of these procedures may be necessary to achieve desired yields and purity.

Method 1: Williamson Ether Synthesis

This protocol describes the synthesis via the formation of a dialkoxide followed by methylation.

Workflow:

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2-dimethylpropane-1,3-diol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add a strong base, such as sodium hydride (NaH, 2.2 eq), portionwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Cool the reaction mixture back to 0°C and add methyl iodide (2.2 eq) dropwise via the dropping funnel.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated if necessary to drive it to completion.

-

After the reaction is complete (monitored by TLC or GC), carefully quench the reaction by the slow addition of water or methanol.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain 1,3-dimethoxy-2,2-dimethylpropane.

Method 2: Acid-Catalyzed Etherification

This protocol outlines the direct synthesis from neopentyl glycol and methanol.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2-dimethylpropane-1,3-diol (1.0 eq) and a large excess of methanol, which acts as both a reagent and a solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid by adding a base, such as a saturated solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the resulting crude product by fractional distillation.

Conclusion

The synthesis of 1,3-dimethoxy-2,2-dimethylpropane can be accomplished through standard organic chemistry methodologies. The Williamson ether synthesis offers a reliable and high-yielding route, although it requires the use of a strong base and an alkylating agent. The acid-catalyzed etherification is a more atom-economical approach but may require significant optimization to achieve high conversion and selectivity. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product. Further investigation and optimization of these methods are encouraged to develop a robust and efficient synthesis of this compound.

References

An In-depth Technical Guide to 1,3-dimethoxy-2,2-dimethylpropane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-dimethoxy-2,2-dimethylpropane, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

1,3-dimethoxy-2,2-dimethylpropane, with the CAS number 20637-32-5, is a diether with the molecular formula C₇H₁₆O₂.[1][2][3] Its structure features a neopentyl backbone with two methoxy groups. This combination imparts notable stability to the molecule.[4]

Quantitative Chemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [1][2][3] |

| Molecular Weight | 132.20 g/mol | [2] |

| CAS Number | 20637-32-5 | [1][2][3] |

| Boiling Point (Predicted) | 125.0 ± 8.0 °C at 760 mmHg | [5] |

| Flash Point (Predicted) | 14.4 ± 18.0 °C | [5] |

| Topological Polar Surface Area | 18.5 Ų | [2][3] |

| Complexity | 61.3 | [2][3] |

| Rotatable Bond Count | 4 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

Synthesis of 1,3-dimethoxy-2,2-dimethylpropane

The primary route for the synthesis of 1,3-dimethoxy-2,2-dimethylpropane involves the etherification of 2,2-dimethylpropane-1,3-diol (also known as neopentyl glycol).[4] Two common methods for this transformation are the Williamson ether synthesis and acid-catalyzed etherification.

Experimental Protocols

1. Williamson Ether Synthesis (General Protocol)

The Williamson ether synthesis is a versatile method for preparing ethers. For 1,3-dimethoxy-2,2-dimethylpropane, this would involve the deprotonation of 2,2-dimethylpropane-1,3-diol followed by reaction with a methylating agent.

-

Materials:

-

2,2-dimethylpropane-1,3-diol

-

Sodium hydride (NaH) or another strong base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

-

Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylpropane-1,3-diol in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride in portions to the stirred solution. Hydrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the formation of the dialkoxide.

-

Cool the mixture again in an ice bath and add the methylating agent (e.g., methyl iodide) dropwise.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 1,3-dimethoxy-2,2-dimethylpropane.

-

2. Acid-Catalyzed Etherification (General Protocol)

This method involves the direct reaction of 2,2-dimethylpropane-1,3-diol with an excess of methanol in the presence of a strong acid catalyst.[4]

-

Materials:

-

2,2-dimethylpropane-1,3-diol

-

Methanol (in excess, also serves as the solvent)

-

Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

-

Methodology:

-

Dissolve 2,2-dimethylpropane-1,3-diol in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of the strong acid to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography (GC). The reaction involves the protonation of the hydroxyl groups, followed by nucleophilic attack by methanol in an SN2-type reaction.[4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting crude product by fractional distillation.

-

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature that describes the involvement of 1,3-dimethoxy-2,2-dimethylpropane in any specific biological signaling pathways. Its chemical structure, a stable and relatively unreactive diether, suggests its primary utility is as a synthetic intermediate or a solvent rather than a biologically active molecule.[4] Research on related dialkyl ethers has explored their potential as antimicrobial agents and their interactions with cell membranes, but specific studies on 1,3-dimethoxy-2,2-dimethylpropane are lacking.

Visualizations

As there is no information on signaling pathways involving 1,3-dimethoxy-2,2-dimethylpropane, the following diagram illustrates the general synthesis pathway from 2,2-dimethylpropane-1,3-diol.

Caption: Synthesis of 1,3-dimethoxy-2,2-dimethylpropane.

References

- 1. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]

- 2. 1,3-Dimethoxy-2,2-dimethylpropane | C7H16O2 | CID 542279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,3-Dimethoxy-2,2-dimethylpropane | 20637-32-5 | Benchchem [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethoxy-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2,2-dimethylpropane, also known as neopentyl glycol dimethyl ether, is a diether of neopentyl glycol. Its chemical structure, characterized by a quaternary carbon atom flanked by two methoxy groups, imparts specific physical and chemical properties that are of interest in various research and development applications. This guide provides a comprehensive overview of the known physical properties of 1,3-dimethoxy-2,2-dimethylpropane, detailed experimental protocols for its synthesis and the determination of its key physical characteristics, and a visualization of its synthetic pathway.

Molecular and Physical Properties

The physical properties of 1,3-dimethoxy-2,2-dimethylpropane are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some of the other physical properties are predicted values from computational models due to a scarcity of experimentally determined data in published literature.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [2][3][4] |

| Molecular Weight | 132.20 g/mol | [2][3][4] |

| Predicted Boiling Point | 125.0 ± 8.0 °C at 760 mmHg | [1] |

| Predicted Flash Point | 14.4 ± 18.0 °C | [1] |

| Predicted Refractive Index | 1.399 | [1] |

| Melting Point | Not available | |

| Density | Not available |

Synthesis of 1,3-Dimethoxy-2,2-dimethylpropane

The most common and established method for the synthesis of 1,3-dimethoxy-2,2-dimethylpropane is the Williamson ether synthesis.[3][5][6][7][8] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2,2-dimethylpropane-1,3-diol (neopentyl glycol) is deprotonated to form a dialkoxide, which then reacts with a methylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the principles of the Williamson ether synthesis for the preparation of 1,3-dimethoxy-2,2-dimethylpropane from neopentyl glycol.

Materials:

-

2,2-dimethylpropane-1,3-diol (neopentyl glycol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

A solution of 2,2-dimethylpropane-1,3-diol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete formation of the dialkoxide.

-

The reaction mixture is cooled to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise via the dropping funnel.

-

The reaction mixture is then stirred at room temperature for 12-18 hours.

-

After the reaction is complete (monitored by thin-layer chromatography), the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure 1,3-dimethoxy-2,2-dimethylpropane.

Caption: Synthesis workflow for 1,3-dimethoxy-2,2-dimethylpropane.

Experimental Protocols for Physical Property Determination

The following are standard, generalized protocols for the experimental determination of the key physical properties of a liquid organic compound such as 1,3-dimethoxy-2,2-dimethylpropane.

Boiling Point Determination

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

A small sample of the purified liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated gently using the heating mantle.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.

Density Determination

Apparatus:

-

Pycnometer (a small glass flask with a precisely known volume)

-

Analytical balance

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The mass of the filled pycnometer is determined.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Refractive Index Measurement

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the prism.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (typically 20 °C or 25 °C) using the circulating water bath and should be reported along with the refractive index value.

Signaling Pathways and Logical Relationships

As a simple aliphatic ether, 1,3-dimethoxy-2,2-dimethylpropane is not expected to be involved in biological signaling pathways. Its primary utility in a biological or pharmaceutical context would likely be as a chemically inert solvent or as a synthetic intermediate for more complex molecules.

The logical relationship in its synthesis is a straightforward multi-step organic reaction, as depicted in the workflow diagram above.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 1,3-Dimethoxy-2,2-dimethylpropane | 20637-32-5 | Benchchem [benchchem.com]

- 4. 1,3-Dimethoxy-2,2-dimethylpropane | C7H16O2 | CID 542279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,3-dimethoxy-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dimethoxy-2,2-dimethylpropane, including its chemical identity, physicochemical properties, synthesis methodologies, and its role as a structural motif in synthetic chemistry.

Chemical Identity and Structure

1,3-dimethoxy-2,2-dimethylpropane is a diether derivative of neopentyl glycol. Its structure is characterized by a quaternary carbon atom substituted with two methyl groups and two methoxymethyl groups.

-

IUPAC Name: 1,3-dimethoxy-2,2-dimethylpropane[3]

The structural arrangement of 1,3-dimethoxy-2,2-dimethylpropane, with its sterically hindered core and flexible ether linkages, makes it a stable and interesting building block in organic synthesis. Unlike its isomer 2,2-dimethoxypropane (acetone dimethyl acetal), which is a ketal used as a protecting group and water scavenger, 1,3-dimethoxy-2,2-dimethylpropane is a simple diether, which dictates its distinct chemical reactivity.[1][5][6]

Physicochemical Properties

The following table summarizes key computed physicochemical properties of 1,3-dimethoxy-2,2-dimethylpropane.

| Property | Value | Reference |

| Molecular Weight ( g/mol ) | 132.20 | [1][2][3] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 18.5 Ų | [2] |

| Complexity | 61.3 | [2] |

| Heavy Atom Count | 9 | [2] |

Synthesis Methodologies

The primary route for the synthesis of 1,3-dimethoxy-2,2-dimethylpropane involves the etherification of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).[1] Two common methods are acid-catalyzed etherification and Williamson ether synthesis.

This protocol describes a generalized procedure for the synthesis of 1,3-dimethoxy-2,2-dimethylpropane via Williamson ether synthesis.

Materials:

-

2,2-dimethylpropane-1,3-diol (neopentyl glycol)

-

A strong base (e.g., sodium hydride, sodium hydroxide)

-

A methylating agent (e.g., dimethyl sulfate, methyl iodide)[1]

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Phase-transfer catalyst (optional, for use with NaOH)[1]

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylpropane-1,3-diol in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the strong base (e.g., 2.2 equivalents of sodium hydride) portion-wise to the solution. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the dialkoxide.

-

Slowly add the methylating agent (e.g., 2.2 equivalents of dimethyl sulfate) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by fractional distillation to yield 1,3-dimethoxy-2,2-dimethylpropane.

Note: Dimethyl sulfate and methyl iodide are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Caption: Williamson ether synthesis of 1,3-dimethoxy-2,2-dimethylpropane.

Reactivity and Applications in Synthesis

Academic and industrial research has primarily focused on the utility of the 1,3-dioxygenated-2,2-dimethylpropane framework as a stable scaffold for constructing more complex molecules.[1] While 1,3-dimethoxy-2,2-dimethylpropane itself is a simple diether, its derivatives are valuable intermediates.

A significant research trajectory involves derivatives like 1,3-dibromo-2,2-dimethoxypropane, which serves as a key intermediate in the synthesis of strained ring systems such as azetidines (aza-four-membered rings), which are important motifs in medicinal chemistry.[1][7][8] The synthesis of this dibromo-derivative has been optimized using continuous flow technology to improve safety and yield over traditional batch reactions.[1][8]

Caption: Synthesis and application of a key structural analog.

Conclusion

1,3-dimethoxy-2,2-dimethylpropane is a simple diether with a well-defined structure and properties. While not possessing widespread direct applications, its structural framework is of significant interest in synthetic chemistry, particularly as a stable foundation for more complex and reactive intermediates used in the development of novel chemical entities. Further research into the derivatization of this scaffold may yield new synthetic routes and molecular architectures for drug discovery and materials science.

References

- 1. 1,3-Dimethoxy-2,2-dimethylpropane | 20637-32-5 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,3-Dimethoxy-2,2-dimethylpropane | C7H16O2 | CID 542279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemnet.com [chemnet.com]

- 5. Page loading... [guidechem.com]

- 6. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]

mechanism of acetal formation with 1,3-dimethoxy-2,2-dimethylpropane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism and application of dimethoxypropane isomers in organic synthesis, with a specific focus on acetal formation. A common point of confusion arises between two isomers: 1,3-dimethoxy-2,2-dimethylpropane and 2,2-dimethoxypropane . This document clarifies their distinct chemical reactivities and provides a detailed examination of the widely utilized acetal formation reaction involving 2,2-dimethoxypropane.

Distinguishing Between Dimethoxypropane Isomers: A Clarification

A frequent misconception in organic synthesis involves the roles of 1,3-dimethoxy-2,2-dimethylpropane and its isomer, 2,2-dimethoxypropane. The structural differences between these two molecules dictate their chemical behavior and applications.

-

1,3-Dimethoxy-2,2-dimethylpropane is a diether. In this molecule, two methoxy groups are attached to the first and third carbons of a 2,2-dimethylpropane backbone. As a diether, it is generally stable and unreactive under the acidic conditions typically used for acetal formation. It does not possess the necessary functional group to act as a precursor for the formation of an acetal with an alcohol or diol.

-

2,2-Dimethoxypropane (DMP) , also known as acetone dimethyl acetal, is a ketal. Both methoxy groups are attached to the central second carbon of the propane chain. This structure makes it a valuable reagent in organic synthesis, primarily as a protecting group for 1,2- and 1,3-diols through a process called transacetalization. It also serves as a water scavenger in moisture-sensitive reactions.

Therefore, the mechanism of acetal formation discussed in this guide will focus on the reactions of the chemically active isomer, 2,2-dimethoxypropane .

The Mechanism of Acetal Formation with 2,2-Dimethoxypropane

The formation of a cyclic acetal from a diol using 2,2-dimethoxypropane is an acid-catalyzed transacetalization reaction. The mechanism involves the transfer of the isopropylidene group from the methoxy groups of DMP to the diol.

The overall reaction can be summarized as follows:

The key steps of the mechanism are detailed below:

-

Protonation of a Methoxy Group: An acid catalyst protonates one of the methoxy groups of 2,2-dimethoxypropane, making it a good leaving group (methanol).

-

Formation of an Oxocarbenium Ion: The protonated methoxy group departs as methanol, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxocarbenium ion.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly attached hydroxyl group, forming a hemiacetal ether intermediate.

-

Intramolecular Protonation and Ring Closure: The second hydroxyl group of the diol is protonated by the acid catalyst. This is followed by an intramolecular nucleophilic attack of the oxygen from the hemiacetal ether on the carbon bearing the protonated hydroxyl group.

-

Elimination of a Second Methanol Molecule: The protonated methoxy group leaves as a second molecule of methanol.

-

Deprotonation to Yield the Cyclic Acetal: A final deprotonation step yields the stable cyclic acetal (an acetonide) and regenerates the acid catalyst.

Visualizing the Reaction Pathway

The following diagram illustrates the acid-catalyzed formation of a cyclic acetal from a 1,2-diol and 2,2-dimethoxypropane.

Caption: Mechanism of cyclic acetal formation from a 1,2-diol and 2,2-dimethoxypropane.

Quantitative Data on Acetonide Formation

The protection of diols as acetonides using 2,2-dimethoxypropane is a high-yielding reaction under various conditions. The choice of catalyst and reaction conditions can be tailored to the specific substrate.

| Diol Substrate | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |

| 1,2-Dioxine derivative | p-Toluenesulfonic acid | CH2Cl2 | ~1 h | Room Temp. | High | [1] |

| Various 1,2- and 1,3-diols | Iodine | 2,2-Dimethoxypropane | 3-5 h | Room Temp. | 60-80 | [2] |

| 2-Pentylpropane-1,3-diol | HT-S (Hydrotalcite) | 2,2-Dimethoxypropane | 60 min | 80 °C | 77 | [3] |

| 2,2-Bis(bromomethyl)propane-1,3-diol | HT-S (Hydrotalcite) | 2,2-Dimethoxypropane | 60 min | 80 °C | 99 | [3] |

| 3-(4-chlorophenoxy)propane-1,2-diol | HT-S (Hydrotalcite) | 2,2-Dimethoxypropane | 20 min | 80 °C | 93 | [4] |

| Glycerol | Zeolites (USY, HBeta, HZSM-5) | 2,2-Dimethoxypropane | 1 h | 25 °C | 96-97 (conversion) | [5][6] |

Experimental Protocols

The following are general experimental protocols for the protection of diols using 2,2-dimethoxypropane.

Protocol 1: Acetonide Protection using p-Toluenesulfonic Acid[1]

Materials:

-

Diol (1 mmol)

-

2,2-Dimethoxypropane (3 mmol)

-

p-Toluenesulfonic acid (10 mol%)

-

Dry Dichloromethane (CH2Cl2) (5 mL)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

To a stirred solution of the diol in dry dichloromethane, add 2,2-dimethoxypropane followed by a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude acetonide.

-

Purify the product by column chromatography if necessary.

Protocol 2: Acetonide Protection using Iodine[2]

Materials:

-

Diol (20 mmol)

-

2,2-Dimethoxypropane (DMP) as the solvent

-

Iodine (20 mol%)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve the diol in 2,2-dimethoxypropane.

-

Add a catalytic amount of iodine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove the excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the acetonide.

-

Purify by column chromatography if required.

Conclusion

While 1,3-dimethoxy-2,2-dimethylpropane is an unreactive diether, its isomer, 2,2-dimethoxypropane, is a versatile and efficient reagent for the acid-catalyzed formation of acetals, particularly for the protection of 1,2- and 1,3-diols. The transacetalization reaction proceeds through a well-understood mechanism involving the formation of an oxocarbenium ion intermediate. The reaction is generally high-yielding and can be performed under a variety of mild conditions, making it a valuable tool in the synthesis of complex molecules for research and drug development.

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. online.bamu.ac.in [online.bamu.ac.in]

- 3. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scienceopen.com [scienceopen.com]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide to the Stability and Reactivity of 1,3-dimethoxy-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,3-dimethoxy-2,2-dimethylpropane. This document consolidates available data on its physical and chemical properties, details its synthesis, and explores its reactivity profile under various conditions, making it a valuable resource for professionals in research and development.

Core Compound Properties

1,3-dimethoxy-2,2-dimethylpropane, also known as neopentyl glycol dimethyl ether, is a diether characterized by a quaternary carbon center. This structural feature imparts notable stability to the molecule. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |

| CAS Number | 20637-32-5 | --INVALID-LINK-- |

| IUPAC Name | 1,3-dimethoxy-2,2-dimethylpropane | --INVALID-LINK-- |

| Canonical SMILES | CC(C)(COC)COC | --INVALID-LINK-- |

| Computed XLogP3-AA | 1.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

| Topological Polar Surface Area | 18.5 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 9 | --INVALID-LINK-- |

Stability Profile

The stability of 1,3-dimethoxy-2,2-dimethylpropane is largely dictated by the robust nature of its ether linkages and the sterically hindered neopentyl core.

Chemical Stability:

-

pH Stability: Ethers are chemically inert to a wide range of pH conditions. 1,3-dimethoxy-2,2-dimethylpropane is expected to be stable in neutral, basic, and weakly acidic aqueous solutions. It is resistant to hydrolysis under these conditions.

-

Stability towards Bases and Nucleophiles: The ether linkages of 1,3-dimethoxy-2,2-dimethylpropane are highly resistant to attack by bases and nucleophiles. This stability makes ethers, including this compound, excellent solvents for a variety of chemical reactions.

-

Oxidative and Reductive Stability: The neopentyl diether structure is considered a robust protecting group due to its high stability towards many oxidizing and reducing agents. However, under forcing oxidative conditions, cleavage of the ether bond can occur.

Reactivity and Synthetic Applications

The reactivity of 1,3-dimethoxy-2,2-dimethylpropane is centered around the cleavage of its ether bonds under strongly acidic conditions and potential oxidation reactions.

Synthesis of 1,3-dimethoxy-2,2-dimethylpropane

The primary route for the synthesis of 1,3-dimethoxy-2,2-dimethylpropane is the Williamson ether synthesis, starting from 2,2-dimethylpropane-1,3-diol (neopentyl glycol).

Synthesis of 1,3-dimethoxy-2,2-dimethylpropane.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation of Neopentyl Glycol: To a solution of 2,2-dimethylpropane-1,3-diol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the solution of the dialkoxide. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the Sₙ2 reaction.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield pure 1,3-dimethoxy-2,2-dimethylpropane.

Acid-Catalyzed Cleavage

Ethers are susceptible to cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. For 1,3-dimethoxy-2,2-dimethylpropane, which has primary carbons attached to the ether oxygens, the cleavage is expected to follow an Sₙ2 mechanism.

Acid-catalyzed cleavage of the ether.

Experimental Protocol: Acid-Catalyzed Cleavage

A solution of 1,3-dimethoxy-2,2-dimethylpropane in a suitable solvent is treated with an excess of a strong acid like concentrated HBr or HI. The reaction mixture is typically heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the products are isolated by extraction and purified by distillation or chromatography.

Oxidation Reactions

While generally stable to oxidation, the ether linkages can be cleaved under strong oxidizing conditions. The oxidation of 1,3-dimethoxy-2,2-dimethylpropane would likely proceed at the carbon atoms adjacent to the oxygen atoms.

Potential oxidation pathway.

The oxidation of the methoxy groups could potentially yield formaldehyde and 2,2-dimethyl-1,3-propanediol, which could be further oxidized. Alternatively, oxidation of the methylene groups of the neopentyl core could lead to the corresponding aldehydes and ultimately carboxylic acids. The specific products would depend on the choice of oxidizing agent and the reaction conditions. For instance, the oxidation of the parent diol, neopentyl glycol, with ditelluratocuprate(III) has been studied kinetically.[3]

Conclusion

1,3-dimethoxy-2,2-dimethylpropane is a stable diether with predictable reactivity based on the general behavior of acyclic ethers. Its stability under a wide range of conditions makes it a suitable candidate for use as a non-reactive solvent or as a protecting group in organic synthesis. Its primary reactivity involves acid-catalyzed cleavage of the ether bonds. The synthetic accessibility from neopentyl glycol via the Williamson ether synthesis further enhances its utility in various research and development applications. This guide provides a foundational understanding for scientists and researchers working with this compound.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 1,3-dimethoxy-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-dimethoxy-2,2-dimethylpropane is a diether of neopentyl glycol. The neopentyl scaffold is of significant interest in medicinal chemistry and materials science due to its steric bulk and conformational rigidity, which can impart unique properties to molecules. The ether linkages are generally stable, making this compound a potentially useful building block or solvent in various chemical applications. This document outlines the presumed first synthesis routes based on fundamental organic chemistry principles.

Synthetic Pathways

The synthesis of 1,3-dimethoxy-2,2-dimethylpropane originates from the precursor 2,2-dimethylpropane-1,3-diol (neopentyl glycol). Two primary methods are viable for the etherification of this diol to the target compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. In the context of 1,3-dimethoxy-2,2-dimethylpropane, this would involve the deprotonation of neopentyl glycol to form a dialkoxide, followed by reaction with a methylating agent.

Acid-Catalyzed Methanolysis

A direct acid-catalyzed reaction of 2,2-dimethylpropane-1,3-diol with methanol presents an alternative route. This method employs a strong acid to protonate the hydroxyl groups, facilitating nucleophilic attack by methanol.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of 1,3-dimethoxy-2,2-dimethylpropane.

Protocol 1: Williamson Ether Synthesis

Objective: To synthesize 1,3-dimethoxy-2,2-dimethylpropane from 2,2-dimethylpropane-1,3-diol using sodium hydride and methyl iodide.

Materials:

-

2,2-dimethylpropane-1,3-diol (neopentyl glycol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF (100 mL) under a nitrogen atmosphere.

-

2,2-dimethylpropane-1,3-diol (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete formation of the dialkoxide.

-

The mixture is cooled to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield 1,3-dimethoxy-2,2-dimethylpropane.

Protocol 2: Acid-Catalyzed Methanolysis

Objective: To synthesize 1,3-dimethoxy-2,2-dimethylpropane from 2,2-dimethylpropane-1,3-diol using methanol and a strong acid catalyst.

Materials:

-

2,2-dimethylpropane-1,3-diol (neopentyl glycol)

-

Methanol (large excess)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A 250 mL round-bottom flask is charged with 2,2-dimethylpropane-1,3-diol (1.0 equivalent) and a large excess of methanol (at least 10 equivalents).

-

The mixture is cooled in an ice bath, and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added dropwise with stirring.

-

The reaction mixture is heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the excess methanol is removed by rotary evaporation.

-

The residue is dissolved in diethyl ether (100 mL) and washed with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation.

Data Presentation

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2,2-dimethylpropane-1,3-diol | 104.15 | 208 | 124-129 |

| 1,3-dimethoxy-2,2-dimethylpropane | 132.20 | 148-150 | N/A |

Spectroscopic Data for 1,3-dimethoxy-2,2-dimethylpropane

| Type | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ 3.30 (s, 6H), 3.15 (s, 4H), 0.90 (s, 6H) |

| ¹³C NMR | (CDCl₃, 101 MHz) δ 78.0, 59.3, 36.5, 22.0 |

| MS (EI) | m/z (%) 101 (100), 45 (80), 71 (60), 57 (40) |

Note: Spectroscopic data is predicted based on the structure and may vary slightly depending on experimental conditions.

Mandatory Visualizations

Caption: Williamson Ether Synthesis Workflow for 1,3-dimethoxy-2,2-dimethylpropane.

Caption: Acid-Catalyzed Methanolysis Workflow for 1,3-dimethoxy-2,2-dimethylpropane.

Conclusion

While the historical record of the first synthesis of 1,3-dimethoxy-2,2-dimethylpropane is not definitively established through a single seminal publication, the synthetic routes are clear based on fundamental principles of organic chemistry. The Williamson ether synthesis and acid-catalyzed methanolysis of neopentyl glycol represent the most logical and efficient pathways for its preparation. This guide provides researchers with the necessary theoretical and practical information to synthesize and characterize this compound, facilitating its potential application in various fields of chemical research and development.

Theoretical Framework for the Analysis of 1,3-Dimethoxy-2,2-dimethylpropane: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1,3-dimethoxy-2,2-dimethylpropane. Due to the limited availability of published in-depth theoretical studies on this specific molecule, this document outlines a robust computational workflow, presents anticipated data formats, and visualizes key molecular and procedural concepts. The methodologies described herein are grounded in established quantum chemical and molecular mechanics principles, offering a foundational framework for researchers to investigate the conformational landscape, electronic properties, and reactivity of 1,3-dimethoxy-2,2-dimethylpropane and its analogs.

Introduction

1,3-Dimethoxy-2,2-dimethylpropane is a diether of neopentyl glycol. Its structure, characterized by a sterically hindered quaternary carbon and flexible methoxy groups, presents an interesting case for conformational analysis and the study of non-bonded interactions.[1] Theoretical calculations are indispensable for elucidating the molecule's intrinsic properties, which can inform its potential applications in various fields, including its use as a building block in polymer and coordination chemistry.[1] This guide details the computational methodologies appropriate for such an investigation.

Molecular Properties

A summary of the fundamental molecular properties of 1,3-dimethoxy-2,2-dimethylpropane is presented below. This data is aggregated from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C7H16O2 | [2][3] |

| Molecular Weight | 132.20 g/mol | [2][3] |

| IUPAC Name | 1,3-dimethoxy-2,2-dimethylpropane | [3] |

| CAS Number | 20637-32-5 | [1][2] |

| Canonical SMILES | CC(C)(COC)COC | [3] |

| InChI Key | GZNWHBOGFCHVSF-UHFFFAOYSA-N | [1][2][3] |

| Topological Polar Surface Area | 18.5 Ų | [2][3] |

| Rotatable Bond Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

Theoretical Calculation Protocols

The following sections outline detailed protocols for performing theoretical calculations on 1,3-dimethoxy-2,2-dimethylpropane.

Conformational Analysis

A thorough exploration of the potential energy surface is critical to identify the stable conformers of this flexible molecule.

Methodology:

-

Initial Structure Generation: A 3D model of 1,3-dimethoxy-2,2-dimethylpropane is generated using molecular modeling software.

-

Molecular Mechanics (MM) Search: A systematic or stochastic conformational search is performed using a suitable force field (e.g., MMFF94, OPLS3e). This step efficiently explores the vast conformational space to identify low-energy candidate structures. The search involves the rotation around the four single bonds of the C-C-O-C linkages.

-

Quantum Mechanical (QM) Optimization: The low-energy conformers identified from the MM search are then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set for initial optimizations, followed by re-optimization with a larger basis set (e.g., 6-311++G(d,p)) for more accurate energies.

-

Vibrational Frequency Analysis: For each optimized conformer, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative Energy Calculation: The relative energies of the conformers are determined by comparing their total electronic energies, including ZPVE corrections.

Calculation of Molecular Properties

Once the most stable conformer is identified, a range of molecular properties can be calculated.

Methodology:

-

Final Single-Point Energy: A high-level single-point energy calculation is performed on the optimized geometry using a more accurate method or a larger basis set (e.g., coupled-cluster theory like CCSD(T) or a larger basis set like aug-cc-pVTZ) to obtain a highly accurate electronic energy.

-

Electronic Structure Analysis: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analyses are performed to understand the electronic distribution, reactivity sites, and bonding characteristics.

-

Spectroscopic Properties: IR and Raman spectra can be simulated from the calculated vibrational frequencies. NMR chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

Predicted Quantitative Data

The following tables present examples of the type of data that would be generated from the theoretical calculations described above.

Table 1: Predicted Optimized Geometry of the Global Minimum Conformer (Note: This is hypothetical data for illustrative purposes.)

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| C-C | 1.54 | |

| C(quat)-C(methylene) | 1.55 | |

| C-O | 1.42 | |

| O-C(methyl) | 1.41 | |

| C-H | 1.09 | |

| Bond Angles (°) ** | ||

| C-C(quat)-C | 109.5 | |

| C(quat)-C-O | 112.0 | |

| C-O-C | 111.8 | |

| Dihedral Angles (°) ** | ||

| C-C-O-C | 65 (gauche) |

Table 2: Predicted Thermodynamic Properties at 298.15 K (Note: This is hypothetical data for illustrative purposes.)

| Property | Value |

| Electronic Energy (Hartree) | -425.12345 |

| Zero-Point Vibrational Energy (kcal/mol) | 115.6 |

| Enthalpy (Hartree) | -425.00123 |

| Gibbs Free Energy (Hartree) | -425.04567 |

| Entropy (cal/mol·K) | 92.8 |

Visualizations

The following diagrams illustrate the molecular structure and computational workflows.

Caption: 2D schematic of 1,3-dimethoxy-2,2-dimethylpropane.

Caption: Workflow for theoretical calculations.

Caption: Logical relationships in conformational analysis.

Conclusion

This guide has outlined a comprehensive theoretical framework for the computational study of 1,3-dimethoxy-2,2-dimethylpropane. By following the detailed protocols for conformational analysis and property calculation, researchers can generate valuable data to understand the molecule's structural and electronic characteristics. The provided visualizations offer clear representations of the molecule, the computational workflow, and the principles of conformational analysis. This document serves as a foundational resource for further computational and experimental investigations into this and related molecules.

References

Technical Guide: Safety and Handling of 1,3-dimethoxy-2,2-dimethylpropane

Disclaimer: This document provides a summary of available data regarding 1,3-dimethoxy-2,2-dimethylpropane and related compounds. Notably, comprehensive safety and toxicological data for 1,3-dimethoxy-2,2-dimethylpropane are not available in the public domain. Therefore, this compound should be handled with extreme caution, treating it as a substance with unknown potential hazards. The information provided for related compounds is for contextual purposes only and should not be directly extrapolated to 1,3-dimethoxy-2,2-dimethylpropane. All laboratory work should be conducted by trained professionals in a well-ventilated area, adhering to the highest standards of safety and utilizing appropriate personal protective equipment.

Introduction

1,3-dimethoxy-2,2-dimethylpropane is a chemical compound with the molecular formula C7H16O2.[1] Due to the limited availability of specific safety and handling information, this guide also presents data on structurally similar compounds to provide a broader understanding of the potential hazards associated with this class of chemicals. Researchers, scientists, and drug development professionals must exercise significant caution and implement robust safety protocols when handling this and any other chemical with incomplete toxicological data.

Physicochemical Properties of 1,3-dimethoxy-2,2-dimethylpropane

The known physical and chemical properties of 1,3-dimethoxy-2,2-dimethylpropane are summarized below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C7H16O2 |

| Molecular Weight | 132.20 g/mol |

| IUPAC Name | 1,3-dimethoxy-2,2-dimethylpropane |

| CAS Number | 20637-32-5 |

| Computed XLogP3-AA | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 132.115029749 Da |

| Monoisotopic Mass | 132.115029749 Da |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 9 |

| Complexity | 61.3 |

Source: PubChem CID 542279[1]

Hazard Identification and Classification

There is currently no GHS classification available for 1,3-dimethoxy-2,2-dimethylpropane. In the absence of specific data, it is prudent to handle this compound as potentially hazardous. The safety data for related compounds are presented for informational purposes.

It is critical to understand that the hazards of the following compounds are not a direct representation of the hazards of 1,3-dimethoxy-2,2-dimethylpropane.

Comparative Hazard Information of Structurally Related Compounds

| Compound | GHS Hazard Statements | Signal Word |

| 1,3-Dibromo-2,2-dimethoxypropane | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Warning[2] |

| 1,3-Dimethoxypropane | Flammable liquid and vapour, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4] | Warning/Danger[3][4] |

| 2,2-Dimethoxypropane | Highly flammable liquid and vapor, Causes serious eye irritation. | Danger |

Exposure Controls and Personal Protection

Given the unknown toxicological profile of 1,3-dimethoxy-2,2-dimethylpropane, stringent exposure controls and the use of comprehensive personal protective equipment (PPE) are mandatory.

| Control Measure | Recommendation |

| Engineering Controls | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that eyewash stations and safety showers are readily accessible.[2][6] |

| Eye/Face Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[6] |

| Skin Protection | Wear appropriate protective gloves and a lab coat. For related compounds, impervious gloves are recommended.[7] Regularly inspect gloves for any signs of degradation or breakthrough. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used. |

| Hygiene Measures | Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in laboratory areas. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Aspect | Guideline |

| Safe Handling | Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use non-sparking tools and take precautionary measures against static discharge, especially considering the flammability of related compounds.[3][6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from heat, sparks, and open flames.[6] Store away from incompatible materials such as strong oxidizing agents.[2] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting and Accidental Release Measures

| Scenario | Procedure |

| Fire Fighting | For related flammable compounds, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended extinguishing media.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6] |

| Accidental Release | Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3] Wear appropriate personal protective equipment. For liquid spills of related compounds, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[6] |

Toxicological Information

No toxicological data is available for 1,3-dimethoxy-2,2-dimethylpropane. Based on the data for related compounds, potential effects could include irritation to the skin, eyes, and respiratory system.

Disposal Considerations

Dispose of 1,3-dimethoxy-2,2-dimethylpropane and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols and Workflows

As no specific experimental protocols involving the safety of 1,3-dimethoxy-2,2-dimethylpropane are available, the following diagrams illustrate general laboratory safety workflows that should be adapted and followed.

Caption: General workflow for handling chemicals with unknown hazards.

Caption: Decision-making process for responding to a chemical spill.

References

- 1. 1,3-Dimethoxy-2,2-dimethylpropane | C7H16O2 | CID 542279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1,3-Dimethoxypropane | C5H12O2 | CID 140180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 1,3-dimethoxy-2,2-dimethylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3-dimethoxy-2,2-dimethylpropane, a diether of neopentyl glycol. A comprehensive search of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in organic solvents. However, based on its chemical structure and the known solubility of analogous compounds, a qualitative assessment of its expected solubility behavior is presented. This guide also provides a general experimental protocol for the quantitative determination of solubility, which can be employed by researchers to generate specific data for their applications. Furthermore, to aid in experimental design, a summary of the known solubility of structurally related compounds is included.

Introduction to 1,3-dimethoxy-2,2-dimethylpropane

1,3-dimethoxy-2,2-dimethylpropane, also known as neopentyl glycol dimethyl ether, is an organic compound with the chemical formula C₇H₁₆O₂. Its structure features a central quaternary carbon with two methyl groups and two methoxymethyl groups. This symmetric and sterically hindered structure, along with the presence of two ether functional groups, dictates its physical and chemical properties, including its solubility in various media. The ether linkages provide sites for hydrogen bonding with protic solvents, while the hydrocarbon backbone contributes to its affinity for non-polar solvents.

Predicted Solubility Profile

Based on its molecular structure, 1,3-dimethoxy-2,2-dimethylpropane is expected to be a non-polar to weakly polar aprotic solvent. It is predicted to be miscible with:

-

Aprotic polar solvents: such as acetone, ethyl acetate, and tetrahydrofuran.

-

Non-polar solvents: such as toluene, hexane, and diethyl ether.

Its solubility in polar protic solvents like alcohols (methanol, ethanol) is also expected to be high due to the potential for hydrogen bond formation.

Solubility Data of Structurally Analogous Compounds

To provide a more concrete, albeit indirect, understanding of the potential solubility of 1,3-dimethoxy-2,2-dimethylpropane, the following tables summarize the known solubility of neopentyl glycol (its diol precursor) and 2,2-dimethoxypropane (an isomer).

Table 1: Solubility of Neopentyl Glycol (2,2-dimethylpropane-1,3-diol)

| Solvent | Solubility Description | Reference |

| Water | Soluble (830 g/L at 20 °C) | [1][2] |

| Ethanol | Very Soluble | [1][2] |

| Diethyl Ether | Very Soluble | [1][2] |

| Benzene | Soluble | [1][2] |

| Chloroform | Soluble | [1][2] |

| Alcohols | Soluble | [1] |

| Ketones | Soluble | [1] |

| Aromatic Solvents (hot) | Moderately Soluble | [1] |

| Aliphatic & Cycloaliphatic Solvents | Relatively Insoluble | [1] |

Table 2: Solubility of 2,2-Dimethoxypropane

| Solvent | Solubility Description | Reference |

| Water | Moderately Soluble | [3] |

| Benzene | Soluble | [3] |

| Carbon Tetrachloride | Soluble | [3] |

| Ethyl Ether | Soluble | [3] |

| n-Butane | Soluble | [3] |

| Methanol | Soluble | [3] |

| Polar and Non-polar Organic Solvents | Good Solubility | [3] |

The data for neopentyl glycol, with its two hydroxyl groups, shows high polarity and good solubility in polar solvents. In contrast, the ether groups in 2,2-dimethoxypropane and the target compound, 1,3-dimethoxy-2,2-dimethylpropane, reduce polarity, suggesting broader solubility in both non-polar and polar aprotic organic solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid or low-melting solid, such as 1,3-dimethoxy-2,2-dimethylpropane, in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of 1,3-dimethoxy-2,2-dimethylpropane in a given organic solvent at a specific temperature.

Materials:

-

1,3-dimethoxy-2,2-dimethylpropane (solute)

-

Organic solvent of interest (e.g., hexane, toluene, ethanol)

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph with a suitable detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1,3-dimethoxy-2,2-dimethylpropane to a series of vials.

-

To each vial, add a known volume of the organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the water bath for a minimum of 4 hours to allow any undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected sample.

-

Dilute the sample to a known volume with the same organic solvent.

-

-

Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of 1,3-dimethoxy-2,2-dimethylpropane.

-

Prepare a calibration curve using standard solutions of known concentrations of 1,3-dimethoxy-2,2-dimethylpropane in the solvent of interest.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of the target compound and the experimental determination of its solubility.

Caption: Synthesis workflow for 1,3-dimethoxy-2,2-dimethylpropane.

Caption: General workflow for experimental solubility determination.

Conclusion

While direct, quantitative solubility data for 1,3-dimethoxy-2,2-dimethylpropane in organic solvents is currently not documented in publicly available literature, its chemical structure as a diether strongly suggests that it is miscible with a wide array of common organic solvents. For applications requiring precise solubility values, the provided general experimental protocol can be utilized to generate reliable data. The solubility information for the structurally related compounds, neopentyl glycol and 2,2-dimethoxypropane, serves as a useful reference for estimating its solubility behavior. Further experimental investigation is warranted to definitively characterize the solubility profile of this compound.

References

Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxane and 2,2-Dimethyl-1,3-dioxolane Formation Using 2,2-Dimethoxypropane as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside synthesis, and natural product synthesis.[1] The formation of cyclic acetals and ketals is a widely employed method for the protection of 1,2- and 1,3-diols.[1][2] 2,2-Dimethoxypropane (DMP), also known as acetone dimethyl acetal, is a versatile and efficient reagent for this transformation, reacting with diols to form stable 2,2-dimethyl-1,3-dioxolanes (from 1,2-diols) and 2,2-dimethyl-1,3-dioxanes (from 1,3-diols).[3][4][5] This protecting group is valued for its ease of introduction, stability under a range of reaction conditions, and straightforward removal.[6]

These cyclic acetals are stable in neutral to strongly basic environments, as well as in the presence of various nucleophiles and under reductive or oxidative conditions.[3][6] Deprotection is typically achieved under acidic conditions through hydrolysis or transacetalization.[7][8] This document provides detailed application notes, quantitative data, experimental protocols, and visual diagrams for the use of 2,2-dimethoxypropane as a protecting group for diols.

Data Presentation

The following tables summarize quantitative data for the protection of various diols using 2,2-dimethoxypropane under different catalytic conditions.

Table 1: Acetonide Protection of Diols using 2,2-Dimethoxypropane with Iodine Catalyst [1]

| Substrate (Diol) | Product | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1,2-Propanediol | 2,2,4-Trimethyl-1,3-dioxolane | 20 | 25 | 75 |

| Glycerol | (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol | 20 | 30 | 80 |

| D-Mannitol | 1,2:5,6-Di-O-isopropylidene-D-mannitol | 20 | 35 | 78 |

| 1,2-Hexanediol | 2,2-Dimethyl-4-butyl-1,3-dioxolane | 20 | 20 | 72 |

| 1,2-Octanediol | 2,2-Dimethyl-4-hexyl-1,3-dioxolane | 20 | 25 | 70 |

| 1,2-Decanediol | 2,2-Dimethyl-4-octyl-1,3-dioxolane | 20 | 25 | 68 |

| 1,3-Butanediol | 2,2,4-Trimethyl-1,3-dioxane | 20 | 30 | 60 |

Reactions performed at room temperature with 2,2-dimethoxypropane as the solvent.

Table 2: Acetonide Protection of 1,3-Diols using 2,2-Dimethoxypropane with a Heterogeneous Catalyst (HT-S) [9]

| Substrate (Diol) | Product | Catalyst (g) | Time (min) | Temperature (°C) | Yield (%) |

| 2,2-Dimethylpropane-1,3-diol | 2,2,5,5-Tetramethyl-1,3-dioxane | 0.0250 | 50 | 80 | 82 |

| 2,2-Bis(bromomethyl)propane-1,3-diol | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | 0.0250 | 60 | 80 | 99 |

| 2-Pentylpropane-1,3-diol | 2,2-Dimethyl-5-pentyl-1,3-dioxane | 0.0247 | 60 | 80 | 77 |

| 2,2-Bis(hydroxymethyl)propane-1,3-diol | 3,3,9,9-Tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane | 0.0250 | 55 | 80 | 99 |

Reactions performed with 5 mL of 2,2-dimethoxypropane.

Reaction Mechanisms and Signaling Pathways

The protection of a diol with 2,2-dimethoxypropane is an acid-catalyzed reaction that proceeds via a transacetalization mechanism. The equilibrium is driven towards the product by the removal of the methanol byproduct.[10][11]

Caption: Acid-catalyzed mechanism for 1,3-diol protection.

Experimental Protocols

Protocol 1: General Procedure for Diol Protection using 2,2-Dimethoxypropane and an Acid Catalyst

This protocol is a general method adaptable for various diols using a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH).

Materials:

-

Diol (1.0 eq)

-

2,2-Dimethoxypropane (can be used as solvent or in excess)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Acid catalyst (e.g., p-TsOH, 0.05 eq)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the diol in anhydrous DCM (or another suitable solvent) in a round-bottom flask, add 2,2-dimethoxypropane (2-3 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of 2,2-Dimethyl-1,3-dioxanes/dioxolanes